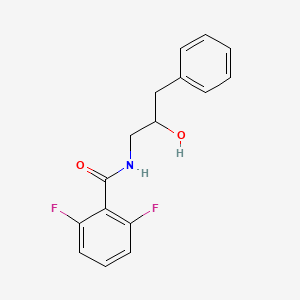

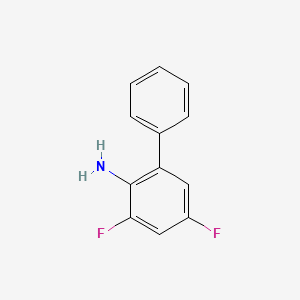

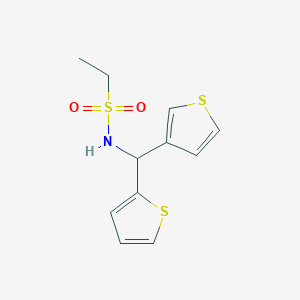

2,6-difluoro-N-(2-hydroxy-3-phenylpropyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2,6-difluoro-N-(2-hydroxy-3-phenylpropyl)benzamide is a benzamide derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Benzamides often contain a benzoyl group attached to an amide functional group, and the presence of various substituents can significantly alter their chemical and biological properties. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and evaluated for various applications, including as fluorescent probes, PET imaging agents, and antimicrobial agents .

Synthesis Analysis

The synthesis of related benzamide derivatives typically involves multi-step procedures starting from substituted benzoic acids or their analogs. For instance, the synthesis of a PET imaging agent with a 2,6-difluorobenzamide core was achieved in nine steps starting from 2,6-difluorobenzoic acid, highlighting the complexity and low overall yield often encountered in such synthetic endeavors . The synthesis of other benzamide derivatives, such as those evaluated for antimicrobial activity, also involves multiple steps, although the specific methods and yields are not detailed in the provided data .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of an amide group attached to a benzene ring, which can be further substituted with various functional groups. The presence of electron-withdrawing groups, such as fluorine atoms, can influence the electronic properties of the molecule, as seen in the case of 2,6-difluoro-substituted benzamides . The molecular structure and conformation of these compounds can be deduced using spectroscopic methods such as NMR, and theoretical calculations like DFT can provide insights into their electronic properties .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents. For example, the presence of a hydroxy group can facilitate reactions such as ESIPT (Excited State Intramolecular Proton Transfer), which can significantly affect the fluorescence properties of the molecule . Additionally, the reactivity of the amide group and other substituents can lead to the formation of coordination compounds with metals, as demonstrated by the synthesis of metal complexes with benzamide ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of fluorine atoms can increase the acidity of adjacent hydroxyl groups, affecting the compound's sensitivity to pH changes and its interaction with metal cations . The electronic properties, such as dipole moments and frontier orbital energies, can be studied using spectroscopic techniques and computational methods, providing insights into the compound's reactivity and potential applications . Thermal properties can be assessed using techniques like TGA, and the biological activities can be evaluated through in vitro assays against various cell lines or microorganisms .

Applications De Recherche Scientifique

Applications in Alzheimer's Disease Research

The development of amyloid imaging ligands for measuring amyloid in vivo in Alzheimer's disease patients is a significant area of research. Radioligands like [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP) and N-methyl [11C] 2-(4′-methylaminophenyl)-6-hydroxy-benzothiasole (11C-PIB) have been studied, showing differences in amyloid accumulation in patients with mild cognitive impairment and Alzheimer's disease. This research is crucial for early detection and the evaluation of new antiamyloid therapies (Nordberg, 2007).

Pharmacological Properties and Clinical Use

Metoclopramide, a compound with a benzamide structure, is utilized in various gastro-intestinal diagnostics and treatments, showcasing the relevance of benzamide derivatives in medical applications. This insight could hint at the potential pharmacological significance of compounds like "2,6-difluoro-N-(2-hydroxy-3-phenylpropyl)benzamide" in similar contexts (Pinder et al., 2012).

Phase Behavior and Application Potential

The phase behavior of ionic liquids with aliphatic and aromatic solutes, including their applications in separation and extraction processes, highlights the importance of understanding the solubility and interaction characteristics of complex molecules. This research area might provide insights into the solubility and application potential of "2,6-difluoro-N-(2-hydroxy-3-phenylpropyl)benzamide" in various industrial and scientific contexts (Visak et al., 2014).

Propriétés

IUPAC Name |

2,6-difluoro-N-(2-hydroxy-3-phenylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2NO2/c17-13-7-4-8-14(18)15(13)16(21)19-10-12(20)9-11-5-2-1-3-6-11/h1-8,12,20H,9-10H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFEJYBSJJOAGKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CNC(=O)C2=C(C=CC=C2F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-difluoro-N-(2-hydroxy-3-phenylpropyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-3-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazin-2-one](/img/structure/B2526105.png)

![[4-(2,4-Dimethyl-benzenesulfonyl)-piperazin-1-yl]-piperidin-1-yl-methanone](/img/structure/B2526108.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2526111.png)

![N-butyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-methylacetamide](/img/structure/B2526115.png)

![N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2526116.png)

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2526117.png)